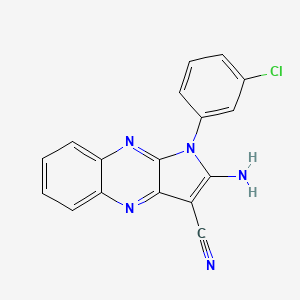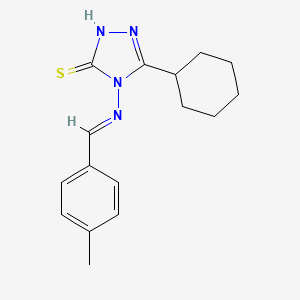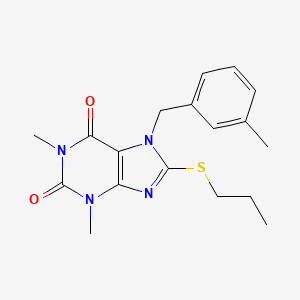
N'-(1-(4-Methylphenyl)ethylidene)-3-nitrobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(1-(4-Metilfenil)etilidén)-3-nitrobenzohidrazida es un compuesto orgánico que pertenece a la clase de las hidrazonas. Las hidrazonas se caracterizan por la presencia del grupo funcional R1R2C=NNH2.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N’-(1-(4-Metilfenil)etilidén)-3-nitrobenzohidrazida generalmente implica la reacción de condensación entre la 4-metilacetofenona y la 3-nitrobenzohidrazida en presencia de una cantidad catalítica de ácido acético glacial. La reacción se lleva a cabo bajo condiciones de reflujo, y el producto se purifica por recristalización a partir de un solvente adecuado .
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para N’-(1-(4-Metilfenil)etilidén)-3-nitrobenzohidrazida no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para maximizar el rendimiento y la pureza. Los reactores de flujo continuo y las plataformas de síntesis automatizadas podrían emplearse para mejorar la eficiencia y la reproducibilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
N’-(1-(4-Metilfenil)etilidén)-3-nitrobenzohidrazida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo nitro se puede reducir a un grupo amino en condiciones apropiadas.
Reducción: La porción de hidrazona se puede reducir para formar las hidracinas correspondientes.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) y el hidruro de litio y aluminio (LiAlH4) se utilizan típicamente.
Sustitución: Las reacciones de sustitución electrófila pueden facilitarse mediante reactivos como el bromo (Br2) y el ácido sulfúrico (H2SO4).
Principales productos formados
Oxidación: Conversión del grupo nitro a un derivado de nitroso o hidroxilamina.
Reducción: Formación de derivados de hidracina.
Sustitución: Introducción de varios sustituyentes en los anillos aromáticos, dependiendo del electrófilo utilizado.
Aplicaciones Científicas De Investigación
N’-(1-(4-Metilfenil)etilidén)-3-nitrobenzohidrazida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Uso potencial como sonda para estudiar las actividades enzimáticas y las vías biológicas.
Medicina: Investigado por su potencial como agente antimicrobiano y anticancerígeno.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como tintes y polímeros.
Mecanismo De Acción
El mecanismo de acción de N’-(1-(4-Metilfenil)etilidén)-3-nitrobenzohidrazida implica su interacción con objetivos moleculares específicos. El compuesto puede formar enlaces covalentes con sitios nucleofílicos en proteínas y enzimas, inhibiendo así su actividad. El grupo nitro también puede participar en reacciones redox, generando especies reactivas de oxígeno (ROS) que pueden inducir daño celular y apoptosis .
Comparación Con Compuestos Similares
Compuestos similares
- 4-Hidroxi-N’-(1-(4-metilfenil)etilidén)benzohidrazida
- 2-(4-Metilfenil)-N’-(1-(4-metilfenil)etilidén)-4-quinolinocarbohidrazida
Unicidad
N’-(1-(4-Metilfenil)etilidén)-3-nitrobenzohidrazida es única debido a la presencia tanto de un grupo nitro como de una porción de hidrazona. Esta combinación imparte reactividad química y actividad biológica distintas, convirtiéndola en un compuesto valioso para diversas aplicaciones .
Propiedades
Número CAS |
26707-18-6 |
|---|---|
Fórmula molecular |
C16H15N3O3 |
Peso molecular |
297.31 g/mol |
Nombre IUPAC |
N-[(E)-1-(4-methylphenyl)ethylideneamino]-3-nitrobenzamide |
InChI |
InChI=1S/C16H15N3O3/c1-11-6-8-13(9-7-11)12(2)17-18-16(20)14-4-3-5-15(10-14)19(21)22/h3-10H,1-2H3,(H,18,20)/b17-12+ |
Clave InChI |
ZQPZMUGGEJZLNN-SFQUDFHCSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])/C |
SMILES canónico |
CC1=CC=C(C=C1)C(=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate](/img/structure/B11974098.png)
![2,4-dibromo-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11974102.png)



![(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11974118.png)
![Benzyl (2E)-2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11974124.png)


